4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride
Overview
Description
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with dibutylurea under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the urea moiety can be oxidized or reduced under specific conditions.
Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonothioate Derivatives: Formed by substitution with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide, sulfonate, and sulfonothioate derivatives, which have diverse biological and chemical properties.
Comparison with Similar Compounds
4-(3,3-Dibutyl-ureido)-benzenesulfonyl chloride can be compared with other similar compounds, such as:
4-(3,3-Dimethyl-ureido)benzoic acid: Similar urea moiety but different functional groups, leading to distinct reactivity and applications.
4-(3,3-Dibutyl-ureido)-3-hydroxy-benzenesulfonamide:
5-(3,3-Dibutyl-ureido)-naphthalene-1-sulfonyl chloride: Similar sulfonyl chloride group but different aromatic system, affecting its reactivity and use in synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(dibutylcarbamoylamino)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3S/c1-3-5-11-18(12-6-4-2)15(19)17-13-7-9-14(10-8-13)22(16,20)21/h7-10H,3-6,11-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPRHFBMTAGWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198793 | |
Record name | 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-66-2 | |
Record name | 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728864-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Dibutylamino)carbonyl]amino]benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.